molecular formula C8H15BrO2 B104365 8-Bromooctanoic acid CAS No. 17696-11-6

8-Bromooctanoic acid

Cat. No.: B104365
CAS No.: 17696-11-6
M. Wt: 223.11 g/mol
InChI Key: BKJFDZSBZWHRNH-UHFFFAOYSA-N
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Description

8-Bromooctanoic acid (C₈H₁₅BrO₂, CAS 17696-11-6) is a brominated carboxylic acid with a linear structure (Br(CH₂)₇CO₂H). It has a molecular weight of 223.11 g/mol, a melting point of 35–37°C, and a boiling point of 147–150°C/2 mmHg . Its terminal bromine atom and carboxylic acid group make it a versatile reagent in organic synthesis, biochemistry, and pharmaceuticals. Key applications include:

  • Biochemical studies: Chain elongation via acyl carrier protein synthetases (AasSs) in E. coli .
  • Drug development: Synthesis of histone deacetylase inhibitors (HDACi) and proteolysis-targeting chimeras (PROTACs) .
  • Material science: Precursor for brominated lipids and cross-linking agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromooctanoic acid can be synthesized through several methods. One common method involves the bromination of octanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the eighth carbon position .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 1,8-octanediol with hydrobromic acid (HBr). The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 8-Bromooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

8-Bromooctanoic acid serves as a critical reagent in organic synthesis. It is often utilized to produce various derivatives and complex molecules through reactions such as decarboxylation and substitution. For instance, it has been employed in the synthesis of quinone derivatives, which have shown promising biological activities.

Case Study: Synthesis of Quinone Derivatives

A study demonstrated the use of this compound in synthesizing 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone and 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone. The synthesis involved decarboxylation reactions that highlighted the compound's utility in enhancing solubility and biological activity. The synthesized compounds exhibited significant binding affinity towards translocator protein (TSPO), indicating potential anti-inflammatory properties .

Biochemical Applications

This compound is also significant in biochemistry, particularly in studies related to drug development and molecular biology.

Research indicates that derivatives synthesized from this compound can interact with various macromolecules, enhancing their biological efficacy. For example, the binding interactions of synthesized compounds with TSPO showed that modifications using this compound increased the solubility and biological activity of the resulting compounds .

Material Science

In material science, this compound is used as a crosslinking agent in polymer chemistry. It can facilitate the formation of complex structures that are essential for developing advanced materials.

Application in Polyhydroxyalkanoates

The compound has been investigated for its role in synthesizing polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in tissue engineering and drug delivery systems . The incorporation of this compound into PHA production has shown to enhance the mechanical properties and biocompatibility of the materials produced.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisSynthesis of quinone derivativesEnhanced solubility and biological activity
Biochemical ResearchInteraction studies with TSPOPotential anti-inflammatory properties
Material ScienceCrosslinking agent for PHAsImproved mechanical properties and biocompatibility

Mechanism of Action

The mechanism of action of 8-Bromooctanoic acid involves its ability to act as a cross-linking reagent. It can form covalent bonds with other molecules, thereby modifying their structure and function. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Brominated Carboxylic Acids

Structural and Functional Differences

Brominated carboxylic acids vary in chain length, bromine position, and reactivity. Below is a comparative analysis:

Compound Molecular Formula Chain Length Key Properties/Applications Reference
8-Bromooctanoic acid C₈H₁₅BrO₂ 8-carbon - Elongated to 12-bromododecanoic acid by Vibrio harveyi AasS in E. coli .
- Used in PROTACs for HDAC6 degradation .
6-Bromohexanoic acid C₆H₁₁BrO₂ 6-carbon - Shorter chain limits lipid integration efficiency.
- Applied in macrolide-based HDACi synthesis .
9-Bromononanoic acid C₉H₁₇BrO₂ 9-carbon - Intermediate in ketolide-derived anticancer agents.
- Longer chain enhances enzyme binding in HDAC inhibition .
11-Bromoundecanoic acid C₁₁H₂₁BrO₂ 11-carbon - Elongated to 15-bromopentadecanoic acid without dehalogenation in E. coli .
- Higher metabolic stability compared to this compound .
8-Thioloctanoic acid C₈H₁₆O₂S 8-carbon - Synthesized from this compound via thiol-urea substitution.
- Used in lipoic acid studies for enzyme acetylation .

Reactivity and Enzymatic Processing

  • Chain Elongation: this compound is elongated to 12-bromododecanoic acid by VhAasS, while 11-bromoundecanoic acid forms 15-bromopentadecanoic acid .
  • Dehalogenation: this compound undergoes partial dehalogenation in E. coli, whereas 11-bromoundecanoic acid remains intact .

Metabolic and Stability Profiles

  • Bacterial Metabolism: this compound is fully consumed by E. coli BL21 (VhAasS-expressing), but 11-bromoundecanoic acid shows residual presence, indicating slower processing .
  • Thermal Stability: this compound (BP: 147–150°C/2 mmHg) is less volatile than 6-bromohexanoic acid (BP: 120–122°C/2 mmHg), making it preferable for high-temperature reactions .

Biological Activity

8-Bromooctanoic acid (8-BrO) is a synthetic compound with significant biological activity, particularly in the fields of microbiology and cancer research. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

This compound is an analog of octanoic acid, characterized by the presence of a bromine atom at the eighth carbon position. Its chemical formula is C₈H₁₅BrO₂, and it has been utilized in various biochemical studies due to its structural similarity to fatty acids and lipoic acid.

Inhibition of Lipoylation

One of the primary biological activities of this compound is its ability to inhibit the lipoylation process in various organisms. This inhibition occurs through its interaction with enzymes involved in attaching lipoic acid to proteins. For instance, studies have shown that 8-BrO effectively disrupts the function of lipoate-protein ligases in Mycoplasma hyopneumoniae, leading to impaired growth and protein modification . This mechanism has implications for developing targeted therapies against parasitic infections like trypanosomiasis, where similar pathways are present .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against several human tumor cell lines. In one study, it was found to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) as well as other cancer types, demonstrating a selective action against estrogen-dependent tumors . The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent.

Study on Tumor Cell Lines

A notable study assessed the cytotoxic effects of this compound on various human tumor cell lines using the SRB assay. The results indicated that:

Cell Line IC50 (µM) Effect
MCF-715High selectivity
MDA-MB-23120Moderate potency
SF-26825General cytotoxicity
NCI-H46030Lower sensitivity
UACC-6218Effective growth inhibition

This data highlights the compound's potential effectiveness in treating specific types of breast cancer while sparing non-tumor cells .

Lipoyl-Relay Pathway Study

Another significant research effort focused on the lipoyl-relay pathway in Bacillus subtilis and its implications for parasitic protozoa. Here, this compound was identified as a crucial inhibitor, leading to a complete loss of protein lipoylation and subsequent growth impairment in Trypanosoma brucei . This finding underscores the compound's potential as a lead for developing new antiparasitic drugs.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Inhibition of Lipoylation : Disrupts lipoate-protein ligase activity, affecting growth in pathogenic bacteria and protozoa.
  • Cytotoxicity : Induces apoptosis in various human cancer cell lines, particularly effective against estrogen-dependent breast cancer.
  • Potential Therapeutic Applications : Offers promise as a chemotherapeutic agent and a tool for studying metabolic pathways in microorganisms.

Q & A

Q. Basic: What are the primary synthetic routes for 8-bromooctanoic acid, and how can reaction yields be optimized?

Answer:
this compound is synthesized via two main routes:

  • Route 1: Hydrolysis of 8-bromo-1-octanol using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding ~82% .
  • Route 2: Deprotection of 1-bromo-8-(tetrahydropyranyloxy)octane under acidic conditions (e.g., HCl in THF), achieving ~83% yield .

Optimization Strategies:

  • Use high-purity starting materials to minimize side reactions.
  • Control reaction temperature (e.g., maintain <40°C to prevent bromine displacement).
  • Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
this compound poses risks of skin/eye irritation and respiratory harm. Essential safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles .
  • Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., brominated byproducts) .
  • Waste Disposal: Segregate halogenated waste for incineration or specialized treatment to avoid environmental contamination .

Q. Basic: How is this compound utilized in biochemical assays, such as enzyme inhibition studies?

Answer:
The compound serves as a precursor for synthesizing inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH):

  • FAAH Inhibitor Synthesis: React this compound with triphenylphosphine to generate alkylating agents that modify FAAH active sites, enabling IC₅₀ determination via radiolabeled substrate assays .
  • Validation: Confirm inhibitory activity using rat brain membrane assays with [³H]anandamide as a substrate .

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:
Key Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm bromine substitution at the ω-position (δ ~3.4 ppm for CH₂Br) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>97%) .
  • Melting Point Analysis: Validate consistency with literature values (35–37°C) .

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Weight223.11 g/mol
Melting Point35–37°C
Boiling Point147–150°C at 2 mmHg
SolubilityMiscible in DCM, THF, DMF

Q. Advanced: How can this compound be applied in nuclear imaging agent development?

Answer:
this compound is a key intermediate for synthesizing ⁹⁹ᵐTc-labeled fatty acid derivatives used in cardiac imaging:

  • Radiolabeling Protocol: React with technetium-99m in the presence of stannous chloride reductant to form lipophilic complexes .
  • Biodistribution Studies: Evaluate myocardial uptake in animal models using SPECT/CT imaging, comparing retention times to commercial agents like ¹²³I-IPPA .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Answer:
Discrepancies in yields (e.g., 83% in synthesis vs. <2% in decarboxylation reactions) arise from:

  • Reaction Conditions: Longer reaction times (24–48 hrs) and elevated temperatures (80–100°C) improve decarboxylation efficiency .
  • Steric Effects: Electron-withdrawing groups (e.g., methoxy substituents) may hinder alkylation; use bulky bases (e.g., LHMDS) to mitigate .
  • Analytical Validation: Cross-check yields via gravimetric analysis and LC-MS to confirm product identity .

Q. Advanced: What role does this compound play in quantitative structure-activity relationship (QSAR) studies?

Answer:
The compound’s alkyl chain length and bromine substitution make it a model for studying lipophilicity-bioactivity relationships:

  • Molecular Docking: Use AutoDock4 to simulate interactions with targets like translocator protein (TSPO). Grid box parameters (x, y, z coordinates) optimize binding energy calculations .
  • QSAR Parameters: Correlate logP values (calculated via HyperChem) with inhibitory activity (IC₅₀) to refine drug design .

Q. Advanced: How can reaction pathways involving this compound be optimized for asymmetric synthesis?

Answer:
Asymmetric applications include synthesizing chiral intermediates for antimalarial drugs:

  • Catalytic Asymmetric Alkylation: Employ chiral ligands (e.g., (S)-BINOL) with Pd catalysts to achieve enantiomeric excess (>90%) .
  • Stepwise Functionalization: Substitute bromine with nucleophiles (e.g., azide for “click chemistry”) post-synthesis to diversify products .

Properties

IUPAC Name

8-bromooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJFDZSBZWHRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338314
Record name 8-Bromooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-11-6
Record name 8-Bromooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-ml four-necked flask equipped with hydrogen bromide inlet, thermometer, 7-octenoic acid inlet and oxygen inlet was charged with 10 g of 7-octenoic acid and 50 ml of toluene. After passing air at 20° C. with stirring at a rate of 10 liters per hour for 30 minutes, hydrogen bromide and a solution of 90 g of 7-octenoic acid in 250 ml of toluene were continuously fed with stirring at the rates of 120 ml/hr and 9 l/hr, respectively. After 3 hours of reaction, the reaction mixture was treated in the same manner as described above under (3) (i) to give 139 g (89% yield) of 8-bromocaprylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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